Ketoprofen

Description

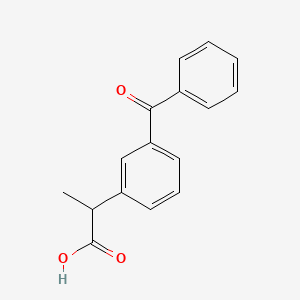

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Record name | ketoprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ketoprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020771 | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.13e-02 g/L | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22071-15-4 | |

| Record name | Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ketoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-benzoyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Y4QC304K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Ketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Therapeutic Effects of the R-enantiomer of Ketoprofen

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It is commercially available as a racemic mixture, containing equal parts of the S-(+)- and R-(-)-enantiomers. The anti-inflammatory activity of racemic this compound has been traditionally attributed to the S-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[2] However, emerging evidence indicates that the R-enantiomer, while being a very weak COX inhibitor, possesses distinct and significant therapeutic effects, primarily potent analgesic and anti-inflammatory properties with a potentially superior safety profile. This document provides a comprehensive technical overview of the therapeutic potential of R-ketoprofen, focusing on its non-COX-mediated mechanisms of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Rationale for R-Ketoprofen

While the S-enantiomer of this compound is responsible for the classic COX-inhibition-mediated anti-inflammatory effects, this mechanism is also linked to the well-known gastrointestinal (GI) and renal side effects of NSAIDs.[2][3] The R-enantiomer offers a compelling alternative therapeutic strategy. It is weakly active against COX enzymes, with the S-isomer being 100-1000 times more potent in this regard.[4] Despite this, R-ketoprofen demonstrates significant analgesic and anti-inflammatory activities.[2] This suggests that R-ketoprofen operates through different mechanisms, providing an opportunity to dissociate the desired therapeutic effects from the mechanism-based toxicities of traditional NSAIDs. A crucial aspect of its pharmacology is its metabolic chiral inversion, where a portion of the administered R-ketoprofen is converted to the S-enantiomer in vivo.[5][6] However, this inversion is limited in humans (around 10%), suggesting that the intrinsic effects of the R-enantiomer play a substantial role in its overall pharmacological profile.[6][7]

Mechanism of Action: Beyond Cyclooxygenase Inhibition

The therapeutic effects of R-ketoprofen are attributed to several mechanisms that are independent of prostaglandin synthesis inhibition. These primarily revolve around the modulation of leukocyte activity and cytokine signaling.

Inhibition of Neutrophil Migration and Function

A key anti-inflammatory action of R-ketoprofen is its ability to inhibit the migration and adhesion of neutrophils, which are critical cellular mediators of acute inflammation.[8][9] Unlike S-ketoprofen, which has a lesser effect on these processes, R-ketoprofen can dose-dependently inhibit neutrophil chemotaxis.[8] This prevents the accumulation of these inflammatory cells at the site of injury or inflammation.

Modulation of Cytokine Production

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are pivotal in the inflammatory cascade.[10] Studies have shown that while S-ketoprofen can paradoxically amplify the production of these cytokines, R-ketoprofen does not.[2] This differential effect is significant, as elevated levels of TNF-α and IL-1β are not only involved in inflammation and pain but are also implicated in the gastric damage associated with NSAIDs.[2][4] By not amplifying these cytokines, R-ketoprofen may contribute to a better safety profile and a more targeted anti-inflammatory and analgesic effect. The inhibitory effects on cytokine production may be linked to the modulation of the NF-κB signaling pathway.[11]

Signaling Pathway

The anti-inflammatory effects of R-ketoprofen, particularly its impact on cytokine expression, are associated with the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[11][12] In response to an inflammatory stimulus like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[13] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-1β. R-ketoprofen may interfere with this cascade, preventing the nuclear translocation of NF-κB and subsequent gene expression.

Preclinical and Clinical Evidence

Preclinical Data

In vivo animal models have been instrumental in demonstrating the efficacy of R-ketoprofen. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, S-ketoprofen efficiently reduces edema.[2] However, R-ketoprofen also contributes significantly to the overall anti-inflammatory effect of the racemate and plays a primary role in analgesia.[2]

| Parameter | S-Ketoprofen | R-Ketoprofen | Racemic this compound | Reference |

| COX Inhibition (in vitro) | Potent (IC50 in low µM range) | Very Weak (IC50 > 100 µM) | Moderate | [4] |

| Analgesic Effect (animal models) | Moderate | Potent | Potent | [2] |

| Anti-edema Effect (carrageenan) | Potent | Moderate | Potent | [2] |

| LPS-induced Cytokine (TNF, IL-1) Production | Amplifies | No significant increase | Moderate increase | [2] |

| Gastric Toxicity | High | Low | Moderate | [4] |

Clinical Data

Clinical studies have corroborated the analgesic efficacy and safety of R-ketoprofen. A notable study in postoperative dental pain, a standard model for analgesic trials, compared single doses of R-ketoprofen (25 mg and 100 mg) to acetaminophen (B1664979) (1000 mg) and placebo.[14]

| Treatment Group | Pain Relief (vs. Placebo) | Onset of Action | Overall Incidence of Side Effects | Reference |

| R-Ketoprofen 100 mg | Significantly more efficacious (P < 0.05) | ~60 minutes | Lower than Acetaminophen | [14] |

| Acetaminophen 1000 mg | Significantly more efficacious (P < 0.05) | ~45 minutes | - | [14] |

| R-Ketoprofen 25 mg | Numerically superior, not statistically significant | - | - | [14] |

| Placebo | Baseline | - | - | [14] |

The results demonstrated that R-ketoprofen at a 100 mg dose was statistically equivalent to 1000 mg of acetaminophen in its analgesic efficacy.[14] Importantly, the incidence of adverse events in the R-ketoprofen groups was somewhat lower than in the acetaminophen group, highlighting its favorable safety profile.[14]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Objective: To assess the anti-inflammatory (anti-edema) effect of a test compound.

Methodology:

-

Animal Selection: Male Wistar rats (150-200g) are typically used.

-

Grouping: Animals are randomly assigned to groups (e.g., Vehicle control, R-ketoprofen, S-ketoprofen, Positive control like Indomethacin).

-

Baseline Measurement: The initial volume of the left hind paw of each rat is measured using a plethysmometer.[15]

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar surface of the left hind paw.[15][16]

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from human volunteers or animal models) using density gradient centrifugation.

-

Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., R-ketoprofen) or vehicle control.

-

Assay Setup: A Boyden chamber or a similar transwell plate with a porous membrane (e.g., 3-5 µm pores) is used.[17]

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8).[18]

-

The pre-incubated neutrophil suspension is added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for a period allowing for cell migration (e.g., 60-90 minutes).

-

Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the cells on the lower side of the membrane and counting them under a microscope, or by using a plate reader to measure the fluorescence of pre-labeled cells.

Conclusion and Future Directions

The R-enantiomer of this compound presents a compelling profile as a therapeutic agent with significant analgesic and anti-inflammatory properties that are mechanistically distinct from traditional NSAIDs. Its mode of action, centered on the inhibition of neutrophil migration and modulation of pro-inflammatory cytokine pathways without significant COX inhibition, offers the potential for an improved safety profile, particularly concerning gastrointestinal toxicity. Preclinical and clinical data support its efficacy, positioning R-ketoprofen as a valuable candidate for further development in the management of acute and chronic pain and inflammatory conditions. Future research should focus on further elucidating the specific molecular targets within the inflammatory signaling cascades and expanding clinical trials to a broader range of inflammatory diseases to fully realize its therapeutic potential.

References

- 1. ijres.org [ijres.org]

- 2. Differential contribution of R and S isomers in this compound anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 4. Analgesic Effect of this compound Is Mainly Associated to its R-Enan...: Ingenta Connect [ingentaconnect.com]

- 5. Chiral inversion of R(-) to S(+) this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ibuprofen inhibits adhesion-dependent neutrophil response by a glycoprotein-unrelated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pro-inflammatory cytokines, IL-1beta and TNF-alpha, inhibit intestinal alkaline phosphatase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. Analgesic efficacy and safety of (R)- this compound in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 16. inotiv.com [inotiv.com]

- 17. tandfonline.com [tandfonline.com]

- 18. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

Ketoprofen's Journey Through Preclinical Models: A Pharmacokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of ketoprofen's pharmacokinetics and metabolism as observed in key preclinical animal models. This compound, a potent non-steroidal anti-inflammatory drug (NSAID), exhibits complex and fascinating behavior in biological systems, particularly concerning its stereochemistry. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is paramount for the successful development of new therapeutic applications and formulations. This guide provides a consolidated view of quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to aid researchers in this endeavor.

Comparative Pharmacokinetics of this compound Enantiomers

A critical aspect of this compound's pharmacology is its chiral nature, existing as two enantiomers: the pharmacologically active S(+)-ketoprofen and the R(-)-ketoprofen. A significant metabolic process is the unidirectional chiral inversion of the R(-) to the S(+) enantiomer, effectively making the R-enantiomer a prodrug.[1] The extent of this inversion varies considerably across species, influencing the overall pharmacokinetic profile and therapeutic efficacy.[2][3]

The following tables summarize key pharmacokinetic parameters for both S(+)- and R(-)-ketoprofen following administration in various preclinical animal models. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of (S)-Ketoprofen in Preclinical Animal Models

| Animal Species | Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Rat (Wistar) | 3.2 | Oral | 10.2 ± 1.5 | 1.0 ± 0.0 | 35.8 ± 5.3 | 2.8 ± 0.4 | [4] |

| Dog (Beagle) | 3 (racemic) | Oral | 13.9 ± 3.4 | 0.5 ± 0.2 | 31.5 ± 5.6 | 1.5 ± 0.3 | [5] |

| Dog (Beagle) | 3 (racemic) | IV | - | - | 27.9 ± 3.9 | 1.1 ± 0.2 | [5] |

| Pig | 3 (racemic) | Oral | 8.9 ± 2.1 | 1.2 ± 0.5 | 40.1 ± 7.8 | 2.1 ± 0.4 | [5] |

| Pig | 3 (racemic) | IV | - | - | 42.3 ± 6.5 | 1.8 ± 0.3 | [5] |

| Monkey (Cynomolgus) | 3 | Oral | 5.9 ± 1.2 | 1.0 ± 0.5 | 14.2 ± 2.9 | 2.3 ± 0.4 | [6] |

Table 2: Pharmacokinetic Parameters of (R)-Ketoprofen in Preclinical Animal Models

| Animal Species | Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Rat (Wistar) | - | - | - | - | - | - | - |

| Dog (Beagle) | 3 (racemic) | Oral | 2.1 ± 0.8 | 0.6 ± 0.3 | 4.8 ± 1.5 | 1.2 ± 0.2 | [5] |

| Dog (Beagle) | 3 (racemic) | IV | - | - | 9.8 ± 2.1 | 0.8 ± 0.1 | [5] |

| Pig | 3 (racemic) | Oral | 8.5 ± 1.9 | 1.1 ± 0.4 | 38.7 ± 7.1 | 2.0 ± 0.3 | [5] |

| Pig | 3 (racemic) | IV | - | - | 40.5 ± 5.9 | 1.7 ± 0.2 | [5] |

| Monkey (Cynomolgus) | 3 | Oral | 3.1 ± 0.9 | 0.8 ± 0.4 | 7.3 ± 3.0 | 1.6 ± 0.4 | [6] |

Note: The data presented are mean values ± standard deviation where available. Dashes indicate that the data was not reported in the cited literature.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves two major pathways: hydroxylation of the benzoyl ring and glucuronidation of the carboxylic acid group. The chiral inversion of R(-)-ketoprofen to S(+)-ketoprofen is a critical metabolic step that precedes further metabolism of the inverted enantiomer.[2] This inversion is initiated by the formation of an acyl-CoA thioester.[2]

Caption: Primary metabolic pathways of this compound in preclinical animal models.

Experimental Protocols for Pharmacokinetic Studies

The evaluation of this compound's pharmacokinetics in preclinical models follows a standardized workflow. This section outlines the typical experimental methodologies employed in these studies.

Animal Models

A variety of animal species are utilized to model human pharmacokinetics. Commonly used species include:

-

Rodents: Sprague-Dawley and Wistar rats are frequently used for initial pharmacokinetic screening.[2][7]

-

Non-rodents: Beagle dogs are a common non-rodent species.[5]

-

Other species: Pigs, horses, sheep, and non-human primates like Cynomolgus monkeys are also used, particularly in veterinary medicine development or for more specialized studies.[5][6][8][9]

Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are provided with standard laboratory chow and water ad libitum.[2]

Drug Administration and Sample Collection

This compound is administered via various routes, most commonly oral (PO) and intravenous (IV), to assess bioavailability and clearance.[5] Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study of this compound.

Bioanalytical Methods

Accurate quantification of this compound and its metabolites in biological matrices is crucial. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.[10][11] For stereoselective analysis, chiral HPLC columns are employed to separate the S(+) and R(-) enantiomers.[5][6]

Typical HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column.[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[12]

-

Flow Rate: Approximately 1.0 - 1.5 mL/min.[2]

-

Detection: UV detection at around 254-260 nm.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for lower concentration measurements.[13]

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound is complex, characterized by significant enantioselective disposition and interspecies variability. The unidirectional chiral inversion of R(-)- to S(+)-ketoprofen is a key metabolic feature that influences the drug's overall activity. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and metabolic pathways essential for researchers in the field of drug development. A thorough understanding of these principles in various animal models is critical for the successful translation of preclinical findings to clinical applications.

References

- 1. Inversion of (R)- to (S)-ketoprofen in eight animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enantiospecific this compound concentrations in plasma after oral and intramuscular administration in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Species comparison of enantioselective oral bioavailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound enantiomers in monkeys following single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound in rats: effect of age and dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of this compound enantiomers in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Pharmacodynamics and pharmacokinetics of this compound enantiomers in sheep. | Semantic Scholar [semanticscholar.org]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Evaluation of a Novel Transdermal this compound Formulation in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anti-inflammatory Pathways of Ketoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core in-vitro anti-inflammatory pathways of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The document summarizes key quantitative data, presents detailed experimental methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of this compound is mediated through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins.[1][2]

This compound exists as a racemic mixture of two enantiomers, (S)-ketoprofen and (R)-ketoprofen. The (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 compared to the (R)-enantiomer.

Data Presentation: COX Inhibition

The inhibitory potency of this compound and its enantiomers against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the enzyme's activity by 50%.

| Compound | Enzyme | IC50 (µM) |

| (S)-Ketoprofen | COX-1 | 0.0019 |

| COX-2 | 0.027 | |

| (R)-Ketoprofen | COX-1 | >1 |

| COX-2 | >1 | |

| Racemic this compound | COX-1 | - |

| COX-2 | - |

Note: Data for racemic this compound is not explicitly provided in the search results, but its activity is primarily attributed to the (S)-enantiomer.

Experimental Protocol: In-Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-inhibitory activity of this compound in vitro.

1. Materials and Reagents:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (and its enantiomers)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

-

96-well microplates

-

Microplate reader

2. Assay Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and its enantiomers in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, cofactors, and the COX-1 or COX-2 enzyme. Add the various concentrations of this compound or the vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a dilute acid).

-

Quantification of Prostaglandin E2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Visualization: Cyclooxygenase Pathway

Caption: Cyclooxygenase pathway and the inhibitory action of this compound.

Inhibition of the Lipoxygenase (LOX) Pathway

In addition to its primary action on COX enzymes, this compound has also been shown to inhibit the lipoxygenase (LOX) pathway. This pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. By inhibiting both the cyclooxygenase and lipoxygenase pathways, this compound can exert a broader anti-inflammatory effect.

Data Presentation: Lipoxygenase Inhibition

Quantitative data on the inhibition of the lipoxygenase pathway by this compound is less commonly reported than for COX inhibition. However, some studies have investigated the inhibitory effects of this compound derivatives.

| Compound | Enzyme | IC50 (µM) |

| This compound Amide Derivative 6f | Soybean Lipoxygenase | 20.5 |

| Dimethoxy Derivative 7d | Soybean Lipoxygenase | 10 |

Experimental Protocol: In-Vitro Lipoxygenase Inhibition Assay

This protocol provides a general method for assessing the lipoxygenase inhibitory activity of this compound.

1. Materials and Reagents:

-

Soybean lipoxygenase (or other purified LOX enzyme)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound

-

Reaction buffer (e.g., borate (B1201080) buffer, pH 9.0)

-

Spectrophotometer

2. Assay Procedure:

-

Enzyme and Inhibitor Incubation: In a cuvette, incubate the lipoxygenase enzyme with various concentrations of this compound or the vehicle control in the reaction buffer for a short period (e.g., 3-5 minutes) at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Measurement of Activity: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value from the dose-response curve.

Modulation of Inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] This inhibition is often linked to the modulation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Data Presentation: Cytokine Inhibition

Specific IC50 values for the inhibition of TNF-α and IL-1β by this compound are not consistently reported across the literature. However, studies have shown a dose-dependent inhibition of these cytokines in various cell types.

| Cytokine | Cell Type | Effect of this compound |

| TNF-α | Human Dental Pulp Cells | Effective inhibition |

| IL-1β | Human Dental Pulp Cells | Effective inhibition |

Experimental Protocol: In-Vitro Cytokine Inhibition Assay

This protocol describes a general method to measure the inhibitory effect of this compound on cytokine production in vitro.

1. Materials and Reagents:

-

Cell line (e.g., human dental pulp cells, macrophages, or peripheral blood mononuclear cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β

-

96-well cell culture plates

-

CO2 incubator

2. Assay Procedure:

-

Cell Culture and Seeding: Culture the chosen cell line under appropriate conditions. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding an inflammatory stimulus like LPS to the cell culture medium.

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the stimulated control.

Involvement of Intracellular Signaling Pathways

The inhibitory effects of this compound on inflammatory gene expression are mediated through its influence on key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that this compound can inhibit the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][5] The activation of these kinases is a crucial step in the signaling cascade that leads to the production of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for this compound's in-vitro inhibition of NF-κB is not extensively detailed in the provided search results, its ability to suppress the production of NF-κB-regulated cytokines like TNF-α and IL-1β suggests an indirect modulatory role on this pathway.

Visualization: Key Signaling Pathways

Caption: Overview of MAPK and NF-κB signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in-vitro anti-inflammatory effects of this compound.

Caption: Experimental workflow for in-vitro anti-inflammatory assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. FT-IR Analysis of Structural Changes in this compound Lysine Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ketoprofen's Effects on Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its potent, non-selective inhibition of cyclooxygenase (COX) enzymes. However, its pharmacological profile is significantly broader, encompassing the modulation of numerous cellular signaling cascades critical to inflammation, apoptosis, and cellular homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, extending beyond its primary anti-inflammatory action. We will detail its effects on key signaling pathways, including the arachidonic acid cascade, NF-κB and MAPK pathways, and apoptosis-related signaling. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams of the signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Primary Mechanism: Dual Inhibition of the Arachidonic Acid Cascade

This compound's principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. This compound is a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1, which is involved in homeostatic functions like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation.

In addition to its well-documented effects on the COX pathway, this compound also inhibits the lipoxygenase (LOX) pathway. The LOX pathway is another major branch of the arachidonic acid cascade that produces leukotrienes, a class of inflammatory mediators that contribute to vasoconstriction, bronchospasm, and increased vascular permeability. By inhibiting both COX and LOX enzymes, this compound exerts a broader anti-inflammatory effect compared to more selective COX inhibitors.

Modulation of Pro-Inflammatory Transcription Factors and Kinases

Beyond direct enzyme inhibition, this compound influences upstream signaling pathways that regulate the expression of inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some studies suggest that NSAIDs, including this compound, can suppress the activation of NF-κB.[1][2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes. Hydrogen sulfide (B99878) (H₂S)-releasing derivatives of this compound have specifically been noted for their ability to inhibit NF-κB activation.[1]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation and cellular stress responses. This compound has been shown to inhibit the phosphorylation, and thus the activation, of both ERK and JNK in human dental pulp cells stimulated with lipopolysaccharide (LPS).[3] This action contributes to its ability to suppress the production of inflammatory mediators like IL-1β and TNF-α.[3]

Induction of Apoptosis and Anti-Proliferative Effects

Recent studies have highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation. In triple-negative breast cancer (TNBC) cells (MDA-MB-231 cell line), this compound demonstrates a dual mechanism of action.[4][5] Firstly, it induces the extrinsic pathway of apoptosis, which is mediated by death receptors like Fas.[4][6] Secondly, it inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation. By hindering the phosphorylation of JAK2 and STAT3, this compound disrupts this pro-survival signaling.[4][5]

Summary of Quantitative Data

The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative data from various in vitro and cellular assays.

| Parameter | System/Cell Line | Target/Effect | Value | Reference(s) |

| IC₅₀ | Human Blood Monocytes | COX-1 | 2 nM | [7] |

| Human Blood Monocytes | COX-2 | 26 nM | [7] | |

| Guinea Pig Whole Blood | S-Ketoprofen on COX-2 | 0.024 µM (24 nM) | [8] | |

| Purified Sheep Placenta | S-Ketoprofen on COX-2 | 5.3 µM | [8] | |

| Effective Conc. | MDA-MB-231 Cells | Apoptosis Induction | 2.5 µM | [6] |

| Immature Human Intestine | PGE₂ Inhibition (>80%) | 10 µM | [1] | |

| Topical ED₅₀ | Rat Paw Edema | Anti-inflammatory | 2.2 mg/kg (1% gel) | [9] |

| Oral ED₅₀ | Rat Paw Edema | Anti-inflammatory | 6.1 mg/kg | [9] |

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the effects of this compound on the signaling cascades described above.

Ex Vivo Whole Blood Assay for COX Inhibition

This assay is a highly relevant method for determining the COX-1/COX-2 selectivity of NSAIDs in a physiological environment.

-

Objective: To measure the inhibitory effect of this compound on COX-1 and COX-2 activity in human whole blood.

-

COX-1 Activity Protocol:

-

Aliquots of fresh, heparin-free human whole blood are incubated with various concentrations of this compound or vehicle control.

-

The blood is allowed to clot at 37°C for 60 minutes, which triggers thrombin-induced platelet activation and subsequent COX-1-mediated thromboxane (B8750289) A₂ (TXA₂) production.

-

Serum is separated by centrifugation.

-

Thromboxane B₂ (TXB₂), a stable metabolite of TXA₂, is measured by immunoassay as an index of COX-1 activity.[10][11]

-

-

COX-2 Activity Protocol:

-

Aliquots of heparinized human whole blood are incubated with this compound or vehicle.

-

COX-2 expression is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS), and incubating for 5-24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E₂ (PGE₂) levels are measured by immunoassay as an index of COX-2 activity.[10][11][12]

-

-

Data Analysis: IC₅₀ values are calculated from the concentration-response curves for the inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect changes in the activation state of specific proteins within a signaling cascade.

-

Objective: To determine if this compound inhibits the phosphorylation of ERK and JNK kinases.

-

Protocol Outline:

-

Cell Culture and Treatment: Culture relevant cells (e.g., human dental pulp cells) to 70-80% confluency. Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified time.[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[13][14]

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin) to normalize the data.[15]

-

-

Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Objective: To assess the in vivo topical or systemic anti-inflammatory efficacy of this compound.

-

Protocol Outline:

-

Animal Acclimatization: Acclimate rats or mice to laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[16]

-

Compound Administration: Administer this compound via the desired route (e.g., topically to the paw, orally, or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.[16][17]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes post-drug administration), inject a subplantar dose of carrageenan (e.g., 1% in saline) into the right hind paw to induce localized inflammation and edema.[17][18]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., hourly for 4-5 hours) after the carrageenan injection.[16]

-

-

Data Analysis: Calculate the edema volume at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.[16]

Conclusion

The pharmacological activity of this compound is complex and multifaceted, extending well beyond its foundational role as a COX inhibitor. Its ability to modulate key signaling nodes such as NF-κB, MAP kinases, and the JAK/STAT pathway underscores a broader impact on cellular processes that govern inflammation, proliferation, and apoptosis. This expanded mechanistic understanding opens new avenues for its therapeutic application and provides a strong rationale for the development of novel derivatives with enhanced selectivity and improved safety profiles. For researchers and drug development professionals, a deep appreciation of these diverse signaling interactions is crucial for optimizing the clinical use of this compound and for designing the next generation of anti-inflammatory and anti-neoplastic agents.

References

- 1. Effect of this compound and ATB-352 on the Immature Human Intestine: Identification of Responders and Non-responders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. adooq.com [adooq.com]

- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of this compound gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]

- 18. inotiv.com [inotiv.com]

Ketoprofen's Anticancer Potential: An In-depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of ketoprofen's potential as an anticancer agent, with a specific focus on its activity in cancer cell line studies. This compound, a well-established nonsteroidal anti-inflammatory drug (NSAID), has demonstrated promising cytotoxic and anti-proliferative effects across a range of cancer cell lines. This document synthesizes key findings on its mechanisms of action, summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Introduction

This compound, a propionic acid derivative, is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins.[1][2] Beyond its established anti-inflammatory and analgesic properties, a growing body of evidence highlights its potential in oncology.[3] Numerous studies have demonstrated that this compound can inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[1][4][5] This guide delves into the molecular mechanisms and experimental evidence supporting the anticancer activities of this compound in vitro.

Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, involving both COX-dependent and COX-independent pathways.

2.1. COX-Dependent Mechanisms:

The overexpression of COX-2 has been observed in various malignancies, contributing to inflammation, angiogenesis, and tumor progression.[2][6] By inhibiting COX-2, this compound can reduce the production of prostaglandins, thereby mitigating their pro-tumorigenic effects.[1][7]

2.2. COX-Independent Mechanisms:

This compound's anticancer activity extends beyond COX inhibition. Several studies have pointed to its ability to modulate other critical cellular pathways:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells through both the extrinsic and intrinsic apoptotic pathways.[4][5] This involves the activation of caspases, key executioner enzymes in apoptosis.[5][8]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation. This compound can suppress NF-κB activity, leading to a downstream reduction in the expression of anti-apoptotic and proliferative genes.[1][7][9]

-

JAK/STAT Pathway Inhibition: The JAK/STAT signaling cascade is often aberrantly activated in cancer, promoting cell growth and survival. This compound has been found to inhibit the phosphorylation and activation of JAK2 and STAT3 molecules, thereby disrupting this pathway.[4][10]

-

Inhibition of Angiogenesis: this compound can impede the formation of new blood vessels, a process critical for tumor growth and metastasis, by inhibiting factors such as vascular endothelial growth factor (VEGF).[1][11][12]

-

Cell Cycle Arrest: Some studies suggest that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][13]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| A2780S | Ovarian Cancer | 583.7 | 24 | [1][14] |

| HCT116 | Colon Cancer | 175 | 48 | [5][8] |

| Caco-2 | Colon Cancer | Not explicitly stated, but showed antiproliferative effects | Not specified | [1][7] |

| HeLa | Cervical Cancer | Not explicitly stated, but showed antiproliferative effects | Not specified | [1][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significantly decreased proliferation | Not specified | [4][10] |

| K562 | Leukemia | >2 (this compound-RGD conjugate) | 48 | [15] |

| SKOV3 | Ovarian Cancer | >2 (this compound-RGD conjugate) | 48 | [15] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to assess the anticancer effects of this compound.

4.1. Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 150, 200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

4.2. Apoptosis Assays

4.2.1. Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

-

Principle: Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity (late apoptotic and necrotic cells) and stains the nucleus red.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Staining: Wash the cells with PBS and then stain with a mixture of acridine orange and ethidium bromide.[5]

-

Visualization: Observe the cells under a fluorescence microscope and categorize them based on their fluorescence and morphological changes (e.g., chromatin condensation, membrane blebbing).

-

4.2.2. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Principle: The assay utilizes a substrate that, when cleaved by active caspases 3 or 7, releases a fluorescent or luminescent signal.

-

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to release their contents.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

-

Signal Detection: Measure the resulting fluorescent or luminescent signal, which is proportional to the caspase activity.[5]

-

4.3. Gene and Protein Expression Analysis

4.3.1. Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to quantify the expression levels of specific genes.

-

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform PCR using specific primers for the target gene (e.g., HE4, PUM1) and a reference gene (e.g., GAPDH).[1][5]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene.

-

4.3.2. Western Blotting

Western blotting is used to detect and quantify specific proteins.

-

Protocol:

-

Protein Extraction: Extract total protein from treated and control cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., JAK2, STAT3, PUM1) and then with secondary antibodies conjugated to an enzyme.[4][5]

-

Detection: Detect the signal produced by the enzyme-conjugated secondary antibody to visualize and quantify the protein bands.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in cancer cells.

References

- 1. brieflands.com [brieflands.com]

- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboranyl Analogues of this compound with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by Dolasetron and this compound through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crosstalk between possible cytostatic and antiinflammatory potential of this compound in the treatment of culture of colon and cervix cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound in topical formulation on vascular endothelial growth factor expression and tumor growth in nude mice with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of angiogenesis by nonsteroidal anti-inflammatory drugs: insight into mechanisms and implications for cancer growth and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Co-treatment of Naringenin and this compound-RGD Suppresses Cell Proliferation via Calmodulin/PDE/cAMP/PKA Axis Pathway in Leukemia and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Ketoprofen in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular targets of ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), in the context of inflammatory diseases. This compound exerts its therapeutic effects through a multi-targeted mechanism of action. Its primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which it reversibly inhibits, thereby blocking the synthesis of pro-inflammatory prostaglandins. Notably, this inhibition is stereoselective, with the S-(+)-enantiomer being significantly more potent than the R-(-)-enantiomer. Beyond COX inhibition, this compound also demonstrates activity against the lipoxygenase (LOX) pathway, reducing the production of leukotrienes, another class of inflammatory mediators. Furthermore, this compound has been shown to modulate the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This guide summarizes the quantitative data on this compound's inhibitory activities, provides detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways to facilitate a comprehensive understanding of its molecular interactions.

Primary Molecular Targets: Cyclooxygenase (COX) Enzymes

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The Role of COX-1 and COX-2 in Inflammation

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is primarily expressed at sites of inflammation, and its products contribute significantly to the inflammatory response.[1]

This compound as a Non-selective COX Inhibitor

This compound acts as a reversible, non-selective inhibitor of both COX-1 and COX-2.[2][3] By blocking the activity of these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3] The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[1]

The pharmacological activity of this compound is primarily attributed to its S-(+)-enantiomer, which is a potent inhibitor of both COX isoforms.[4] The R-(-)-enantiomer is significantly less active in this regard.[4]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its enantiomers against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature.

| Compound | Enzyme | IC50 | Species/Assay System | Reference |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | Not specified | [2] |

| S-(+)-Ketoprofen | COX-2 | 27 nM | Not specified | [2] |

| S-Ketoprofen | COX-2 | 0.024 µM | Guinea pig whole blood | [4] |

| S-Ketoprofen | COX-2 | 5.3 µM | Sheep placenta | [4] |

| Racemic this compound | COX-1 | 0.047 µM | Human whole blood | [3] |

| Racemic this compound | COX-2 | 1.0 µM | Human whole blood | [3] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against COX-1 and COX-2 in vitro.

Objective: To determine the IC50 value of this compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

This compound (and its enantiomers, if desired) dissolved in DMSO

-

Arachidonic acid (substrate)

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) EIA kit or other suitable detection method

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and reference inhibitors in DMSO. Create a series of dilutions to cover a range of concentrations.

-

Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add the various concentrations of this compound, a known inhibitor (positive control), or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Secondary Molecular Targets and Mechanisms

In addition to its primary action on COX enzymes, this compound exhibits other anti-inflammatory activities through its interaction with secondary molecular targets.

Inhibition of the Lipoxygenase (LOX) Pathway

This compound has been reported to inhibit the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another important class of inflammatory mediators.[1] By inhibiting both the COX and LOX pathways, this compound may exert a broader anti-inflammatory effect than agents that only target COX.[1]

Quantitative Analysis of Lipoxygenase Inhibition

The following table presents available data on the inhibitory activity of this compound against 15-lipoxygenase (15-LOX).

| Compound | Enzyme | IC50 | Assay Method | Reference |

| Racemic this compound | 15-LOX | 24.8 ± 0.24 µM | Chemiluminescence | [5] |

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol provides a general method for assessing the inhibition of 15-lipoxygenase activity.

Objective: To determine the IC50 value of this compound for 15-LOX.

Materials:

-

Soybean 15-lipoxygenase (or other suitable LOX enzyme)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Linoleic acid (substrate)

-

This compound dissolved in DMSO

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation: Prepare a stock solution of the LOX enzyme in borate buffer and keep it on ice. Prepare a substrate solution of linoleic acid in borate buffer. Prepare serial dilutions of this compound in DMSO.

-

Blank Measurement: In a quartz cuvette, mix DMSO and borate buffer to set the blank for the spectrophotometer.

-

Control Reaction: To a new cuvette, add the enzyme solution and DMSO. Initiate the reaction by adding the linoleic acid substrate solution. Immediately measure the change in absorbance at 234 nm for 5 minutes.

-

Inhibitor Reaction: In separate cuvettes, pre-incubate the enzyme solution with various concentrations of this compound for 5 minutes. Initiate the reaction by adding the linoleic acid substrate solution and measure the absorbance at 234 nm as before.

-

Data Analysis: Determine the rate of reaction for the control and each inhibitor concentration. Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Modulation of Inflammatory Cytokine Production

This compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell types.[1][6] Interestingly, the enantiomers of this compound have differential effects; the S-enantiomer can amplify the production of these cytokines, while the R-enantiomer does not cause a significant increase.[7]

Experimental Protocol: Measurement of LPS-Induced Cytokine Production in Human Whole Blood

This protocol describes a method to evaluate the effect of this compound on cytokine production in a physiologically relevant ex vivo system.

Objective: To assess the effect of this compound on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy donors (heparinized)

-

RPMI 1640 cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (and its enantiomers)

-

ELISA kits for human TNF-α and IL-1β

-

96-well cell culture plates

Procedure:

-

Blood Dilution: Dilute the heparinized venous blood 1:10 with RPMI 1640 medium.

-

Plating and Treatment: Add the diluted blood to 96-well plates. Add various concentrations of this compound or vehicle control to the wells.

-

Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: After incubation, centrifuge the plates and collect the plasma supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated wells to the LPS-stimulated control to determine the inhibitory effect.

Downstream Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for TNF-α and IL-1β.[8] While direct inhibition of NF-κB by this compound is not well-established, its ability to modulate upstream inflammatory mediators suggests an indirect influence on this key signaling pathway. By reducing the production of pro-inflammatory stimuli, this compound can consequently lead to a downstream reduction in NF-κB activation.

Other Potential Mechanisms

Bradykinin (B550075) Stabilization

Some early reports suggested that this compound may have an anti-bradykinin effect.[9] Bradykinin is a potent inflammatory mediator that contributes to pain and increased vascular permeability.[10] However, the precise molecular mechanism by which this compound might interfere with bradykinin signaling is not well-elucidated and requires further investigation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Arachidonic Acid Cascade and points of inhibition by this compound.

Caption: A general experimental workflow for target validation.

Caption: LPS-induced cytokine signaling pathway leading to NF-κB activation.

Conclusion

This compound's anti-inflammatory efficacy is rooted in its ability to interact with multiple molecular targets. Its primary and most well-characterized mechanism is the non-selective, reversible inhibition of COX-1 and COX-2 enzymes, with the S-(+)-enantiomer being the key active form. Additionally, its inhibitory effects on the lipoxygenase pathway and its modulation of pro-inflammatory cytokine production contribute to its overall therapeutic profile. While its direct interaction with other targets like the NF-κB pathway and bradykinin signaling requires further investigation, the existing evidence highlights the multifaceted nature of this compound's molecular pharmacology. A thorough understanding of these interactions is paramount for the rational design of future anti-inflammatory therapies with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX-2 | Cyclooxygenase | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]